Scientific Field: Forensic Toxicology
Summary of Application: The study aimed to identify potential metabolites of norflurazepam and structural analogues (flurazepam, fludiazepam, and cinolazepam) produced by hepatocytes and in authentic human samples.
Methods of Application: Each drug (5 mu mol/L) was incubated with pooled human hepatocytes, and metabolites were identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Scientific Field: Pharmacology
Summary of Application: Cinolazepam is a benzodiazepine derivative that possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.
Methods of Application: Cinolazepam binds to central benzodiazepine receptors, which interact allosterically with GABA receptors.
Results: This interaction potentiates the effects of the inhibitory neurotransmitter GABA.
Scientific Field: Sleep Medicine
Summary of Application: The study aimed to improve sleep maintenance using cinolazepam.
Methods of Application: The study involved the administration of 40 mg cinolazepam.
Cinolazepam is a psychoactive compound belonging to the class of benzodiazepines, specifically categorized as a 1,4-benzodiazepine. Its molecular formula is , with a molar mass of approximately 357.77 g/mol. The compound is recognized for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, making it primarily utilized as a hypnotic agent. It was patented in 1978 and entered medical use in 1992, although it is not approved for sale in the United States or Canada. Cinolazepam is marketed under the trade name Gerodorm and is characterized by its high bioavailability of 90-100% when administered orally .
Cinolazepam's mechanism of action centers on its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of neuronal activity. This results in a calming effect, promoting relaxation and sleep [].
Cinolazepam exhibits a range of biological activities due to its action on GABA receptors. It functions as a positive allosteric modulator, which enhances GABA's inhibitory effects on neuronal excitability. This results in its anxiolytic and sedative properties, making it effective for treating anxiety disorders and sleep disturbances. Additionally, it has anticonvulsant effects that can be beneficial in managing seizure disorders .
The synthesis of Cinolazepam typically involves multi-step organic reactions starting from simpler benzodiazepine precursors. The general synthetic route includes:
Specific synthetic pathways may vary based on desired purity and yield but generally follow these principles .
Cinolazepam is primarily used in clinical settings for:
Despite its efficacy, caution is advised due to potential side effects and interactions with other central nervous system depressants .
Cinolazepam has been shown to interact with several other medications and substances, which may amplify its central nervous system depressant effects. Notable interactions include:
These interactions necessitate careful management when prescribing Cinolazepam alongside other medications .
Cinolazepam shares structural and functional similarities with other benzodiazepines but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:
Compound Name | Key Properties | Unique Features |
---|---|---|
Diazepam | Anxiolytic, muscle relaxant | Long half-life; widely used |
Lorazepam | Anxiolytic, sedative | Shorter half-life; used for acute anxiety |
Clonazepam | Anticonvulsant | Strong anticonvulsant properties |
Midazolam | Sedative for procedural anesthesia | Rapid onset; short duration |
Alprazolam | Anxiolytic | Effective for panic disorders |
Cinolazepam's unique combination of anxiolytic and anticonvulsant properties sets it apart from many other benzodiazepines, particularly in its specific applications as a hypnotic agent .